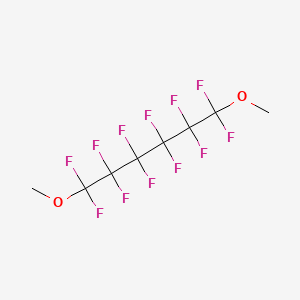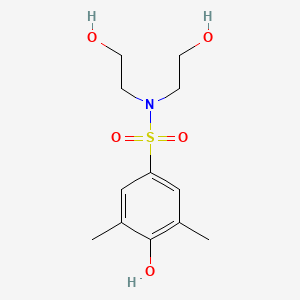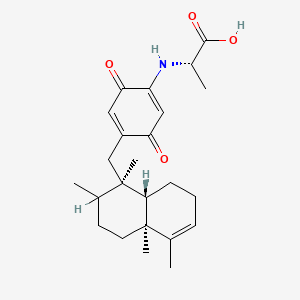
Nickel;vanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel vanadium is a compound formed by the combination of nickel and vanadium. Both elements are transition metals, known for their unique properties and wide range of applications. Nickel is a silvery-white metal with high corrosion resistance and excellent mechanical properties, while vanadium is a soft, ductile metal known for its ability to form stable compounds with various oxidation states. The combination of these two metals results in a compound with enhanced properties, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel vanadium compounds can be synthesized using several methods, including hydrothermal, solid-phase, precipitation, and sol-gel approaches. For instance, a flower-like nickel vanadium oxide material can be prepared using a hydrothermal method at 150°C for 5 hours at pH 9, with nickel nitrate and ammonium metavanadate as raw materials . Another method involves the co-precipitation of nickel and vanadium salts, followed by calcination to obtain the desired compound .
Industrial Production Methods
In industrial settings, nickel vanadium alloys are produced through high-temperature smelting and alloying processes. These methods involve the reduction of vanadium pentoxide with calcium metal and the subsequent alloying with nickel to achieve the desired composition .
Análisis De Reacciones Químicas
Types of Reactions
Nickel vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Vanadium in the compound can exist in multiple oxidation states, ranging from +2 to +5, which allows it to participate in redox reactions .
Common Reagents and Conditions
Common reagents used in the reactions of nickel vanadium compounds include oxygen, hydrogen, and various acids. For example, vanadium pentoxide can be reduced to vanadium dioxide using hydrogen gas at elevated temperatures . In acidic solutions, vanadium can be reduced stepwise from +5 to +2 oxidation states using zinc and an acid such as hydrochloric acid .
Major Products Formed
The major products formed from the reactions of nickel vanadium compounds depend on the specific reaction conditions and reagents used. For instance, the reduction of vanadium pentoxide with hydrogen produces vanadium dioxide, while the oxidation of vanadium dioxide with oxygen yields vanadium pentoxide .
Aplicaciones Científicas De Investigación
Nickel vanadium compounds have a wide range of scientific research applications, including:
Hydrogen Separation: Nickel vanadium alloys have been investigated for their potential use in hydrogen separation membranes due to their high hydrogen permeability and mechanical stability.
Biomedical Applications: Nickel-doped vanadium pentoxide nanoparticles have shown superior photocatalytic, antibacterial, and antioxidant activities, making them suitable for biomedical and wastewater treatment applications.
Mecanismo De Acción
The mechanism of action of nickel vanadium compounds varies depending on their specific application. In catalysis, vanadium compounds can form active oxidizing species or decompose to form hydroxyl radicals, which initiate various chemical reactions . In energy storage applications, the hierarchical structure of nickel vanadium sulfide nanoparticles encapsulated on graphene enhances ion diffusion and electrochemical performance . In hydrogen separation, the addition of nickel to vanadium reduces hydrogen embrittlement and improves hydrogen permeability .
Comparación Con Compuestos Similares
Nickel vanadium compounds can be compared with other transition metal compounds, such as nickel cobalt and nickel manganese compounds. While all these compounds exhibit excellent electrochemical properties, nickel vanadium compounds are unique due to their high theoretical capacitance and excellent redox performance . Additionally, vanadium’s ability to exist in multiple oxidation states provides a broader range of catalytic applications compared to other transition metals .
Similar Compounds
- Nickel cobalt compounds
- Nickel manganese compounds
- Vanadium pentoxide
- Vanadium dioxide
Conclusion
Nickel vanadium compounds are versatile materials with a wide range of applications in energy storage, catalysis, hydrogen separation, and biomedical fields. Their unique properties, such as high theoretical capacitance, excellent redox performance, and multiple oxidation states, make them valuable in both scientific research and industrial applications.
Propiedades
| 155475-45-9 | |
Fórmula molecular |
NiV2 |
Peso molecular |
160.576 g/mol |
Nombre IUPAC |
nickel;vanadium |
InChI |
InChI=1S/Ni.2V |
Clave InChI |
KBCKLYOPNZTCRD-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)

![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)

